5-(2-Methylquinolin-7-yl)isophthalonitrile
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Overview
Description
5-(2-methylquinolin-7-yl)isophthalonitrile is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . The resulting 2-methylquinoline can then be further functionalized to introduce the isophthalonitrile group.
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance efficiency and reduce environmental impact . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylquinolin-7-yl)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-(2-methylquinolin-7-yl)isophthalonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biological probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with metabotropic glutamate receptor subtype 5. It acts as a non-competitive antagonist, inhibiting the receptor’s activity and modulating downstream signaling pathways . This mechanism is crucial for its potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
2-methylquinoline: A precursor in the synthesis of 5-(2-methylquinolin-7-yl)isophthalonitrile.
Isophthalonitrile: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its ability to act as a metabotropic glutamate receptor subtype 5 antagonist sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H11N3 |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
5-(2-methylquinolin-7-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C18H11N3/c1-12-2-3-15-4-5-16(9-18(15)21-12)17-7-13(10-19)6-14(8-17)11-20/h2-9H,1H3 |
InChI Key |
KVBFHKKSOXHZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC(=C3)C#N)C#N |
Origin of Product |
United States |
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